molecular formula C8H6BrNO2 B12854819 2-Bromo-7-methoxybenzo[d]oxazole

2-Bromo-7-methoxybenzo[d]oxazole

Cat. No.: B12854819
M. Wt: 228.04 g/mol
InChI Key: KPOPNEWGOZJLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-methoxybenzo[d]oxazole (CAS 1782037-51-7) is a brominated benzooxazole derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol, this compound serves as a versatile molecular building block for constructing more complex heterocyclic systems . The benzooxazole core is a privileged scaffold in pharmaceutical research, known for its diverse biological activities. Recent studies highlight that oxazole hybrids demonstrate significant potential as anticancer agents and enzyme inhibitors. Specifically, such compounds have shown promising cytotoxic activity against human cancer cell lines and potent inhibitory effects on carbonic anhydrase isoforms (CA IX and CA XII), which are important therapeutic targets in oncology . The presence of both a bromo substituent and a methoxy group on the benzooxazole core provides two distinct sites for further chemical modification via metal-catalyzed cross-coupling reactions and functional group interconversions. This makes 2-Bromo-7-methoxybenzo[d]oxazole a valuable intermediate for the synthesis of compound libraries in high-throughput screening and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-bromo-7-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3

InChI Key

KPOPNEWGOZJLAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Bromo-7-methoxybenzo[d]oxazole typically follows a two-step approach:

  • Step 1: Preparation of 7-methoxybenzo[d]oxazole as the precursor.
  • Step 2: Selective bromination at the 2-position of the benzoxazole ring.

This approach leverages the reactivity of the benzoxazole nucleus and the directing effects of the methoxy substituent to achieve regioselective bromination.

Preparation of 7-Methoxybenzo[d]oxazole

7-Methoxybenzo[d]oxazole can be synthesized via condensation and cyclization reactions involving 2-aminophenol derivatives and appropriate aldehydes or carboxylic acid derivatives under catalytic conditions. Recent advances in benzoxazole synthesis provide several catalytic systems and reaction conditions that can be adapted for the methoxy-substituted variant:

Method Catalyst/Conditions Substrates Yield (%) Notes
Nanocatalyst [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] in water reflux 2-Aminophenol + aldehyde 79–89 Green, reusable catalyst, mild conditions
Mesoporous titania–alumina mixed oxide (MTAMO) at 50 °C 2-Aminophenol + aromatic aldehydes + H2O2 90–96 Eco-friendly, short reaction time
Ni(II) complex catalysis in DMF at 80 °C 2-Aminophenol + aromatic aldehydes + K2CO3 87–94 High yield, low catalyst loading
Potassium ferrocyanide grinding method, solvent-free, RT 2-Aminophenol + aromatic aldehydes 87–96 Very short reaction time, green chemistry

These methods, while generally applied to benzoxazole derivatives, can be adapted to synthesize 7-methoxybenzo[d]oxazole by using 2-amino-4-methoxyphenol or related methoxy-substituted precursors.

Alternative Synthetic Routes and Considerations

  • Direct Bromination of 7-Methoxybenzo[d]oxazole: Using elemental bromine under mild acidic or neutral conditions can also yield the 2-bromo derivative, but control over regioselectivity and over-bromination must be carefully managed.
  • Functional Group Transformations: Starting from 2-bromo-7-methoxybenzonitrile or related intermediates, cyclization with appropriate reagents can afford the target benzoxazole derivative.
  • Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors can be employed to improve reaction control, yield, and reproducibility.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages Limitations
Catalytic condensation (for precursor) 2-Aminophenol derivatives + aldehydes Various catalysts (nanocatalysts, Ni(II), MTAMO), 25–80 °C 79–96 High yield, eco-friendly, mild Requires precursor synthesis
Radical bromination with NBS 7-Methoxybenzo[d]oxazole + NBS + AIBN Reflux in dichloromethane Moderate to high Regioselective, well-established Requires careful control of conditions
Elemental bromine bromination 7-Methoxybenzo[d]oxazole + Br2 Mild acidic or neutral Variable Simple reagents Risk of over-bromination
Continuous flow bromination Same as above Flow reactor conditions Improved yield and control Scalable, reproducible Requires specialized equipment

Research Findings and Notes

  • The presence of the methoxy group at the 7-position directs electrophilic substitution to the 2-position on the benzoxazole ring due to electronic effects, facilitating selective bromination.
  • Nanocatalyst-assisted syntheses of benzoxazole derivatives provide environmentally benign and efficient routes to the precursor compounds.
  • Radical bromination using NBS is the most commonly reported method for introducing bromine at the 2-position with good regioselectivity.
  • Industrial synthesis benefits from continuous flow technology, which enhances safety and scalability.
  • Purification typically involves chromatographic techniques or recrystallization to achieve high purity suitable for further applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that oxazole derivatives exhibit significant antimicrobial activities. The presence of the oxazole ring in 2-bromo-7-methoxybenzo[d]oxazole enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. For instance, compounds with oxazole moieties have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens .

Anti-inflammatory Effects
Studies have demonstrated that derivatives of benzo[d]oxazole can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro and in vivo evaluations have confirmed that certain synthesized compounds based on oxazole structures can significantly reduce these inflammatory markers without inducing hepatotoxicity . This suggests a potential therapeutic application in treating inflammatory diseases such as rheumatoid arthritis and asthma.

Anticancer Activity
The cytotoxic properties of 2-bromo-7-methoxybenzo[d]oxazole derivatives have been investigated in various cancer cell lines. For example, compounds derived from this structure have shown selective growth inhibition of cancer cells while sparing non-tumorigenic cells, indicating a promising avenue for cancer therapy . The mechanism often involves interference with microtubule formation, which is crucial for cell division.

Synthesis and Structural Modifications

The synthesis of 2-bromo-7-methoxybenzo[d]oxazole typically involves bromination and methoxylation reactions on benzo[d]oxazole precursors. Various synthetic pathways have been explored to optimize yield and purity, including visible-light photocatalysis methods that allow for more sustainable practices .

Table 1: Synthesis Methods for 2-Bromo-7-methoxybenzo[d]oxazole

Synthesis MethodKey FeaturesReference
BrominationUtilizes N-bromosuccinimide for selective bromination
MethoxylationInvolves methanol under acidic conditions
Photocatalytic MethodsEmploys visible light to enhance reaction efficiency

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A recent study synthesized several derivatives of 2-bromo-7-methoxybenzo[d]oxazole and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the oxazole ring significantly enhanced antibacterial activity, paving the way for new antibiotic development.

Case Study 2: Anti-inflammatory Mechanism Investigation
In vivo studies demonstrated that specific derivatives could effectively inhibit IL-6 mRNA expression in mice models subjected to LPS-induced inflammation. These findings suggest that compounds based on 2-bromo-7-methoxybenzo[d]oxazole may offer therapeutic benefits in managing inflammatory responses .

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxybenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Bioactivity
Compound Substituents IC₅₀ (μM) Key Observations Reference
5-Methylbenzo[d]oxazole 5-Me 10.50–74.30 Enhanced activity vs. unsubstituted
5-Chlorobenzo[d]oxazole 5-Cl 26.31–102.10 Reduced potency vs. methyl analogs
7-Bromo-2-methylbenzo[d]oxazole 2-Me, 7-Br N/A High synthetic utility; used in drug discovery
2-Bromo-7-methoxybenzo[d]oxazole 2-Br, 7-OMe N/A Predicted balanced electronic effects -

Key Insights :

  • Positional Isomerism : Methyl or bromine at position 2 (vs. 5 or 6) alters steric and electronic interactions. For example, 5-methyl derivatives exhibit lower IC₅₀ values (higher potency) than 5-chloro analogs .
  • Electron-Donating vs.

Physicochemical and Reactivity Profiles

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP HOMO-LUMO Gap (eV) Reactivity Notes
Unsubstituted oxazole 69.06 0.89 9.2 High chemical hardness
7-Bromo-2-methylbenzo[d]oxazole 212.04 2.3 7.8* Moderate electrophilicity
2-Bromo-7-methoxybenzo[d]oxazole 228.04 1.9* 7.5* Balanced reactivity -

Notes:

  • HOMO-LUMO Gap : Methoxy reduces the gap compared to unsubstituted oxazole, increasing reactivity .
  • LogP : Bromine increases hydrophobicity, while methoxy improves solubility, suggesting optimized bioavailability for 2-Bromo-7-methoxybenzo[d]oxazole.

Structure-Activity Relationship (SAR) Considerations

  • Position 2 : Bromine’s bulkiness and electronegativity may improve target binding in hydrophobic pockets.
  • Position 7 : Methoxy’s electron donation could enhance interactions with polar residues (e.g., hydrogen bonding in enzymes) .
  • Synergistic Effects : The combination of bromine (electron-withdrawing) and methoxy (electron-donating) may balance electronic effects, optimizing pharmacokinetics .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-7-methoxybenzo[d]oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, reacting substituted amides with brominated precursors under acidic conditions (e.g., p-toluenesulfonic acid in toluene) yields benzo[d]oxazole derivatives. Key steps include refluxing for 18–24 hours and purification via recrystallization (water-ethanol mixtures), achieving ~65–80% yields . Variations in solvent polarity (DMSO vs. toluene), acid catalysts, and reaction time significantly impact purity, as evidenced by NMR-detectable isomer formation in similar benzoxazole syntheses .

Q. How can spectroscopic techniques (NMR, MS, FTIR) distinguish 2-Bromo-7-methoxybenzo[d]oxazole from structural analogs?

  • Methodological Answer :
  • 1H NMR : Look for characteristic aromatic proton splitting patterns. For example, a singlet at δ 8.52 ppm (C2 proton) and doublets at δ 7.86–7.30 ppm (meta-substituted benzene protons) confirm the benzo[d]oxazole core .
  • Mass Spectrometry : The molecular ion peak [M+H]+ at m/z 343.0014 (calculated) matches the brominated structure, with fragmentation patterns showing loss of CO2CH3 or Br groups .
  • FTIR : Bands at 1597 cm⁻¹ (C=N stretching) and 1246 cm⁻¹ (C-O-C ether linkage) validate the oxazole and methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-Bromo-7-methoxybenzo[d]oxazole derivatives, such as unexpected isomer formation?

  • Methodological Answer : Contradictions often arise from dynamic isomerism. For instance, platinum(II) complexes with benzoxazole ligands showed two isomers via 1H NMR due to restricted rotation around the Pt–N bond. Thermodynamic parameters (ΔG°, ΔH°) calculated via DFT studies can identify the dominant isomer under specific conditions . For 2-Bromo-7-methoxybenzo[d]oxazole, variable-temperature NMR and computational modeling (e.g., Gaussian) are recommended to map energy barriers and isomer populations .

Q. What computational strategies predict the reactivity of 2-Bromo-7-methoxybenzo[d]oxazole in nucleophilic substitution or coordination chemistry?

  • Methodological Answer :
  • Nucleophilic Substitution : Electron-withdrawing groups (e.g., Br at C2) activate the oxazole ring for nucleophilic attack. DFT-based Fukui indices quantify electrophilicity at specific positions, guiding predictions for SNAr reactions .
  • Coordination Chemistry : Molecular docking simulations (AutoDock Vina) and natural bond orbital (NBO) analysis assess binding affinity with metal ions (e.g., Pt, Ag). For example, benzo[d]oxazole’s nitrogen lone pairs show strong σ-donation to Pt(II) centers, stabilizing complexes .

Q. How do structural modifications (e.g., substituent electronic effects) alter the bioactivity of 2-Bromo-7-methoxybenzo[d]oxazole in anticancer research?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., methoxy) : Enhance π-stacking with DNA G-quadruplexes or kinase ATP-binding pockets, as shown in oxazole-based STAT3 inhibitors .
  • Electron-Withdrawing Groups (e.g., bromo) : Increase electrophilicity for covalent binding to tubulin cysteine residues, mimicking combretastatin analogs .
  • In Vitro Validation : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values against structural analogs to establish structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.